molecular formula C14H20N2O B14767574 2-Amino-1-(2-benzylpiperidin-1-yl)ethanone

2-Amino-1-(2-benzylpiperidin-1-yl)ethanone

Cat. No.: B14767574
M. Wt: 232.32 g/mol
InChI Key: CBLQVLMNWWPRPE-UHFFFAOYSA-N
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Description

2-Amino-1-(2-benzylpiperidin-1-yl)ethanone is a synthetic organic compound that features a piperidine ring substituted with a benzyl group and an amino group attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(2-benzylpiperidin-1-yl)ethanone typically involves the reaction of 2-benzylpiperidine with an appropriate amino ketone precursor. One common method includes the reductive amination of 2-benzylpiperidine with 2-aminoacetophenone under hydrogenation conditions using a palladium catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high selectivity and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms, which can then be substituted by nucleophiles.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-benzylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.

Comparison with Similar Compounds

    2-Amino-1-(2-piperidin-1-yl)ethanone: Lacks the benzyl group, resulting in different pharmacological properties.

    2-Amino-1-(2-morpholin-1-yl)ethanone: Contains a morpholine ring instead of a piperidine ring, leading to variations in chemical reactivity and biological activity.

    2-Amino-1-(2-pyrrolidin-1-yl)ethanone: Features a pyrrolidine ring, which affects its overall molecular interactions.

Uniqueness: The presence of the benzyl group in 2-Amino-1-(2-benzylpiperidin-1-yl)ethanone imparts unique steric and electronic properties, influencing its binding interactions and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

2-amino-1-(2-benzylpiperidin-1-yl)ethanone

InChI

InChI=1S/C14H20N2O/c15-11-14(17)16-9-5-4-8-13(16)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,15H2

InChI Key

CBLQVLMNWWPRPE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CC2=CC=CC=C2)C(=O)CN

Origin of Product

United States

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